molecular formula C31H27NO5 B7814861 Fmoc-O-benzyl-L-tyrosine

Fmoc-O-benzyl-L-tyrosine

Cat. No. B7814861
M. Wt: 493.5 g/mol
InChI Key: REHSJSKPWIOKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-benzyl-L-tyrosine is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-O-benzyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-benzyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogelation and Self-Assembly

Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine and Fmoc-tyrosine, are key in the efficient self-assembly into amyloid-like fibrils that facilitate hydrogelation in aqueous solvents. The introduction of halogen substituents on the aromatic side-chain of these amino acids significantly enhances this self-assembly, impacting both the assembly rate and the rheological properties of the resulting hydrogels. This demonstrates the capability of minimal atomic substitutions to tune self-assembly and gelation in hydrogelators (Ryan, Anderson, & Nilsson, 2010).

Synthesis of Modified Peptides

Fmoc-tyrosine derivatives are utilized in the synthesis of tyrosine sulphate-containing peptides, demonstrating their role in advancing peptide synthesis technologies. This includes the synthesis of cholecystokinin (CCK)-12 as a model peptide, highlighting the utility of these compounds in the creation of complex peptide structures (Futaki, Taike, Akita, & Kitagawa, 1990).

Solid-Phase Peptide Synthesis

Fmoc-tyrosine derivatives are essential in solid-phase peptide synthesis. For example, the use of Fmoc-4-carboxyphenylalanine and derivatives, prepared from N α-benzyloxycarbonyl-L-tyrosine, has been shown to be effective in this regard. This underscores their importance in the synthesis of unnatural amino acids and their incorporation into peptide chains (Wang, Obeyesekere, & McMurray, 1996).

Enzyme-Initiated Hydrogel Formation

Fmoc-tyrosine hydrogels can be formed through enzyme-initiated self-assembly, with the ability to control their modulus. This process, which involves enzymatic dephosphorylation under physiological conditions, results in a network of fibres and demonstrates the tunability of this gel system, potentially useful in three-dimensional cell culture (Thornton, Smith, Merry, & Ulijn, 2009).

Creation of Functional Hydrogels

Fmoc-Tyr, combined with catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA), forms a two-component hydrogel that combines the physical characteristics of Fmoc-Tyr hydrogels with the functionality of catechol groups. This illustrates the potential of two-component gels to achieve synergistic properties, combining rigidity and functionality, useful in various technological applications (Fichman, Guterman, Adler-Abramovich, & Gazit, 2015).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSJSKPWIOKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-4-benzyloxyl-D-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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